molecular formula C14H26N2O2 B2566660 Tert-butyl 4a-(aminomethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate CAS No. 2248351-63-3

Tert-butyl 4a-(aminomethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate

Cat. No. B2566660
CAS RN: 2248351-63-3
M. Wt: 254.374
InChI Key: JNYOKTDNRPAVCI-UHFFFAOYSA-N
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Description

“Tert-butyl 4a-(aminomethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate” is a chemical compound with the molecular formula C11H22N2O2 . It is used in various chemical reactions and serves as a building block in the synthesis of more complex molecules .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The InChI code for this compound is 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-5-8-14(10-15)7-4-6-11(14)16/h11H,4-10,15H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.31 . It’s typically stored at room temperature and is in the form of an oil .

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, not eating or drinking while using this product, wearing protective clothing and eye protection, and using only in a well-ventilated area .

properties

IUPAC Name

tert-butyl 4a-(aminomethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-5-8-14(10-15)7-4-6-11(14)16/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYOKTDNRPAVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1CCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137935531

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